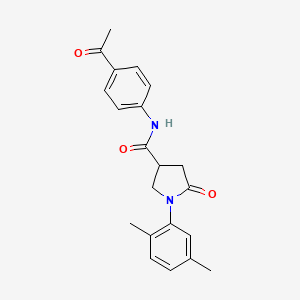
3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole, also known as ABT-239, is a novel compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. It is a potent and selective inhibitor of the histamine H3 receptor, which plays a crucial role in regulating the release of various neurotransmitters in the brain.
Wissenschaftliche Forschungsanwendungen
3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole has been extensively studied in preclinical models for its potential applications in the treatment of various neurological disorders, including Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. It has been shown to improve cognitive function, memory, and attention in animal models, making it a promising candidate for the treatment of cognitive impairments associated with these disorders.
Wirkmechanismus
3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole acts as a selective antagonist of the histamine H3 receptor, which is primarily found in the central nervous system. By inhibiting the activity of this receptor, 3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole increases the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine, which are involved in cognitive function and memory. This leads to an improvement in cognitive performance and memory in animal models.
Biochemical and Physiological Effects
3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole has been shown to have a number of biochemical and physiological effects in animal models. It increases the release of acetylcholine, dopamine, and norepinephrine, which are involved in cognitive function and memory. It also decreases the release of histamine, which is involved in wakefulness and arousal. These effects lead to an improvement in cognitive performance and memory in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole is its selectivity for the histamine H3 receptor, which reduces the potential for off-target effects. It also has a favorable pharmacokinetic profile, with a long half-life and good brain penetration. However, one of the limitations of 3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole is its low yield in the synthesis process, which makes it difficult to produce in large quantities. It is also relatively expensive compared to other compounds used in neuroscience research.
Zukünftige Richtungen
There are several future directions for research on 3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole. One area of interest is its potential applications in the treatment of cognitive impairments associated with Alzheimer's disease and other neurological disorders. Another area of interest is its potential use as a cognitive enhancer in healthy individuals. Further research is also needed to better understand the mechanism of action of 3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole and its effects on various neurotransmitter systems in the brain. Finally, efforts should be made to improve the synthesis process of 3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole to increase its yield and reduce its cost.
Synthesemethoden
The synthesis of 3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde with acetophenone to form 3-phenyl-2-nitrostyrene. This is then reduced using lithium aluminum hydride to produce 3-phenyl-2-aminostyrene. The final step involves the reaction of 3-phenyl-2-aminostyrene with 2-bromobenzoyl chloride in the presence of triethylamine to form 3-phenyl-5-(2-phenylvinyl)-2,1-benzisoxazole. The yield of this process is approximately 25%.
Eigenschaften
IUPAC Name |
3-phenyl-5-[(E)-2-phenylethenyl]-2,1-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO/c1-3-7-16(8-4-1)11-12-17-13-14-20-19(15-17)21(23-22-20)18-9-5-2-6-10-18/h1-15H/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQVKLPLTOAYNT-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,8-dimethoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B5083298.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5083324.png)
![(1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol](/img/structure/B5083326.png)

![5-{[(4-methoxyphenyl)amino]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5083346.png)
![1-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylic acid](/img/structure/B5083350.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolecarboxamide](/img/structure/B5083362.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5083369.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide trifluoroacetate](/img/structure/B5083375.png)